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Compound of Interest

Compound Name: 1,3-Dichloro-5-ethynylbenzene

Cat. No.: B1355376

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,3-
dichloro-5-ethynylbenzene. Due to the limited availability of published experimental spectra
for this specific compound, this guide presents a combination of predicted data based on
established spectroscopic principles and data from structurally analogous molecules. The
information herein serves as a valuable resource for the identification, characterization, and
quality control of 1,3-dichloro-5-ethynylbenzene in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for 1,3-
dichloro-5-ethynylbenzene. These values are derived from computational models and
analysis of similar compounds, providing a reliable reference for experimental validation.

Chemical Shift (0) Lo Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

~75-7.6 t ~15-2.0 H-4

~73-74 d ~15-20 H-2, H-6

~3.1-3.2 s - Acetylenic H
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Solvent: CDCls, Reference: TMS (0 ppm)

. 1 13 1
Chemical Shift (8) ppm Assignment
~135 C-1,C-3
~132 C-5
~130 C-4
~128 C-2,C-6
~82 Acetylenic C (quaternary)
~80 Acetylenic C-H

Solvent: CDCl3

Table 3: Key IR AbsorptionBands

Wavenumber (cm—2) Intensity Assignment

~3300 Strong, Sharp =C-H stretch

~2100 Medium, Sharp -C=C- stretch

~1570, ~1450 Medium to Strong C=C aromatic stretch
~850 Strong C-H out-of-plane bend
~800 Strong C-Cl stretch

Table 4: Predicted : .

miz Relative Intensity Proposed Fragment
170/172/174 High [M]* (Molecular ion)
135/137 Medium [M-CIJ*

100 Medium [M-2CIJ*

75 High [CeHs]*
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lonization Mode: Electron lonization (EI)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented
above. These protocols are based on standard analytical chemistry practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance Il 500 MHz
instrument, equipped with a 5 mm broadband probe is recommended.

o Sample Preparation: Approximately 5-10 mg of 1,3-dichloro-5-ethynylbenzene is dissolved
in ~0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS)
as an internal standard. The solution is then transferred to a 5 mm NMR tube.

e 1H NMR Acquisition:
o Pulse Program: A standard single-pulse experiment (zg30).
o Number of Scans: 16 to 64 scans, depending on the sample concentration.
o Relaxation Delay: 1-2 seconds.
o Spectral Width: -2 to 12 ppm.

o Data Processing: The free induction decay (FID) is Fourier transformed with an
exponential window function (line broadening of 0.3 Hz). The resulting spectrum is phased
and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

e 13C NMR Acquisition:

[¢]

Pulse Program: A proton-decoupled pulse program (zgpg30).

Number of Scans: 1024 to 4096 scans, due to the lower natural abundance of 13C.

[¢]

[e]

Relaxation Delay: 2-5 seconds.

o

Spectral Width: 0 to 200 ppm.
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o Data Processing: The FID is Fourier transformed with an exponential window function (line
broadening of 1-2 Hz). The resulting spectrum is phased and baseline corrected. Chemical
shifts are referenced to the CDCls solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

e Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, such as a PerkinElmer
Spectrum Two, equipped with an attenuated total reflectance (ATR) accessory.

o Sample Preparation: A small amount of the solid 1,3-dichloro-5-ethynylbenzene is placed
directly onto the ATR crystal.

o Data Acquisition:

[e]

Spectral Range: 4000 to 400 cm™1,

Resolution: 4 cm~—1.

[e]

o

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

[¢]

Background: A background spectrum of the clean ATR crystal is recorded prior to sample
analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

¢ Instrumentation: A mass spectrometer capable of electron ionization (El), such as a gas
chromatograph-mass spectrometer (GC-MS) system (e.g., Agilent 7890B GC coupled to a
5977A MSD).

o Sample Introduction: The sample, dissolved in a volatile organic solvent like
dichloromethane, is injected into the GC. The GC separates the compound from any
impurities before it enters the mass spectrometer.

e lonization:
o lonization Mode: Electron lonization (El).

o Electron Energy: 70 eV.
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e Mass Analysis:
o Analyzer Type: Quadrupole.
o Mass Range: m/z 40-500.

o Data Acquisition: The instrument is operated in full scan mode to obtain the mass spectrum
of the eluting compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of 1,3-dichloro-5-ethynylbenzene.
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Caption: Workflow for the spectroscopic characterization of 1,3-dichloro-5-ethynylbenzene.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1,3-Dichloro-5-ethynylbenzene:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1355376#spectroscopic-data-of-1-3-dichloro-5-
ethynylbenzene-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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